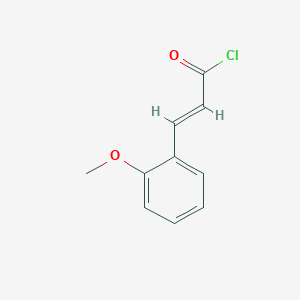

(2E)-3-(2-Methoxyphenyl)acryloyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound that belongs to the class of acryloyl chlorides It is characterized by the presence of a methoxy group attached to the phenyl ring and an acryloyl chloride moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(2-Methoxyphenyl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

(2E)-3-(2-Methoxyphenyl)acrylic acid+SOCl2→(2E)-3-(2-Methoxyphenyl)acryloyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-(2-Methoxyphenyl)acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

Addition Reactions: Reagents such as hydrogen halides (HX), halogens (X₂), and organometallic compounds can be used under controlled conditions.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are often used to initiate polymerization.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Polymers: Formed through polymerization processes.

Applications De Recherche Scientifique

(2E)-3-(2-Methoxyphenyl)acryloyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

Materials Science: Used in the preparation of polymers and copolymers with specific properties.

Bioconjugation: Employed in the modification of biomolecules for various applications in biochemistry and molecular biology.

Mécanisme D'action

The mechanism of action of (2E)-3-(2-Methoxyphenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxy group on the phenyl ring can influence the reactivity and selectivity of the compound in different reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-3-Phenylacryloyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.

(2E)-3-(4-Methoxyphenyl)acryloyl chloride: The methoxy group is positioned differently, which can influence the compound’s properties and reactivity.

(2E)-3-(2-Chlorophenyl)acryloyl chloride: Contains a chlorine substituent instead of a methoxy group, leading to different chemical behavior.

Uniqueness

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is unique due to the presence of the methoxy group on the phenyl ring, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for various synthetic and industrial applications.

Activité Biologique

(2E)-3-(2-Methoxyphenyl)acryloyl chloride is an organic compound with the molecular formula C₉H₉ClO₂. It features a methoxyphenyl group attached to an acrylate structure, characterized by its reactive acyl chloride functionality. While this compound is recognized primarily for its role as a chemical reagent in organic synthesis, its biological activity has not been extensively documented. This article consolidates available information regarding its biological interactions, potential applications, and related compounds.

The compound is synthesized through the reaction of 2-methoxyphenylacrylic acid with thionyl chloride, yielding this compound along with sulfur dioxide and hydrochloric acid as by-products. The acyl chloride group enhances its reactivity, making it suitable for nucleophilic substitution reactions that are crucial in synthesizing more complex organic molecules and polymers.

Biological Activity Overview

Despite its utility in synthetic chemistry, this compound is not known to exhibit specific biological activities directly. However, it can interact with biological macromolecules, potentially modifying their functions. Such interactions are often assessed through quantitative structure-activity relationship (QSAR) models, which predict how structural features influence biological interactions.

Potential Applications

- Chemical Reagent : Used primarily in organic synthesis to prepare various derivatives.

- Biological Interactions : Interaction studies focus on its reactivity with proteins or nucleic acids, which may lead to modifications affecting their biological functions.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound, along with their properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Methoxyphenylacetic Acid | Carboxylic Acid | Anti-inflammatory properties |

| 3-(4-Methoxyphenyl)acrylic Acid | Acrylic Acid | Potential anticancer activity |

| 4-(Dimethylamino)benzoyl Chloride | Acyl Chloride | Reactivity towards nucleophiles |

| 2-Hydroxyethyl Methacrylate | Methacrylate | Used in polymerization applications |

Case Studies and Research Findings

- Reactivity Studies : Research indicates that this compound can react with various nucleophiles, potentially leading to the formation of biologically relevant derivatives. These studies often focus on how modifications impact the biological activity of the resulting compounds.

- QSAR Models : Computational studies employing QSAR models have been used to predict the potential interactions of this compound with biological targets. These models analyze structural features that may correlate with biological activity, providing insights into how this compound might behave in a biological context.

Propriétés

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.